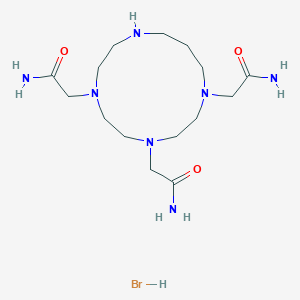![molecular formula C8H10Cl2N2 B3230351 [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine CAS No. 130161-51-2](/img/structure/B3230351.png)
[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine
Overview
Description
[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine, also known as DCPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. DCPMA is a heterocyclic compound that contains a pyridine ring with two chlorine atoms at positions 2 and 6, and a methylamine group at position 3.
Mechanism of Action
The mechanism of action of [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine is not fully understood. However, studies have shown that [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine can inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine has been shown to have various biochemical and physiological effects. In animal studies, [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress. [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine has also been shown to have potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine in lab experiments is its high yield and easy synthesis method. [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine is also stable and can be stored for long periods of time. However, one limitation is that [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine can be toxic and may require special handling and disposal procedures.
Future Directions
There are several future directions for the research of [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine. One direction is the investigation of [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of metal complexes using [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine as a ligand for catalytic and medicinal purposes. Additionally, the investigation of the mechanism of action of [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine and its potential effects on other enzymes and neurotransmitters may provide new insights into its potential applications.
Scientific Research Applications
[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine has been widely used in scientific research due to its potential applications in various fields. In the pharmaceutical industry, [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine has also been used as a ligand in the synthesis of metal complexes for catalytic and medicinal purposes.
properties
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-12(2)5-6-3-4-7(9)11-8(6)10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWKTDIHROBTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(N=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3230334.png)

![1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3230342.png)




